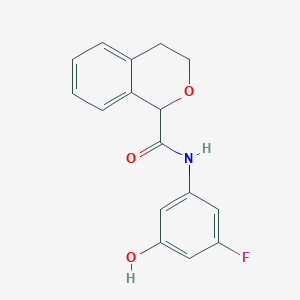
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, also known as FLI-06, is a small molecule that has been identified as a potential therapeutic agent for various diseases. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mecanismo De Acción
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the activity of a protein called Wnt, which is involved in various cellular processes including cell proliferation, differentiation, and migration. By inhibiting Wnt activity, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can suppress the growth and proliferation of cancer cells. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to activate autophagy, a cellular process that helps to remove damaged proteins and organelles, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease. N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide in lab experiments is its high potency and specificity. N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have a high affinity for its target protein, Wnt, making it an effective inhibitor. However, one limitation of using N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide. One direction is to investigate its potential use in the treatment of other types of cancer, such as lung and colon cancer. Another direction is to study its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to optimize the synthesis method of N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide and improve its solubility for in vivo studies.
Métodos De Síntesis
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 3-fluoro-5-hydroxybenzoic acid, which is then converted to 3-fluoro-5-hydroxybenzaldehyde. This aldehyde is then reacted with 3,4-dihydro-2H-pyran to produce the desired isochromene. This isochromene is then converted to the carboxamide by reacting it with isocyanate. The final product, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-11-7-12(9-13(19)8-11)18-16(20)15-14-4-2-1-3-10(14)5-6-21-15/h1-4,7-9,15,19H,5-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDGJUSLWHQNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

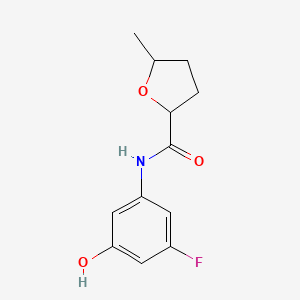
![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7635222.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
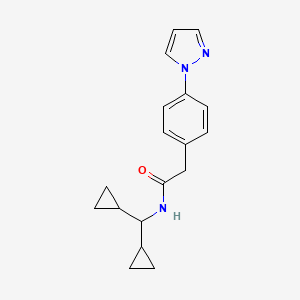
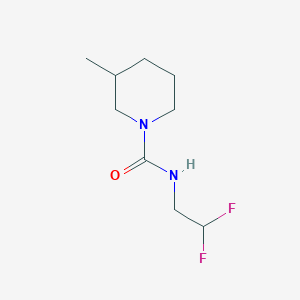

![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)
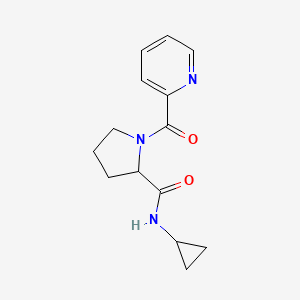
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)